molecular formula C11H12N2O2S B1627008 Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 924868-95-1

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B1627008
CAS No.: 924868-95-1
M. Wt: 236.29 g/mol
InChI Key: GIYHAFRYFUOTJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-aminothiophenol with ethyl acetoacetate in the presence of a suitable catalyst . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-5-carboxylate
  • Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-4-carboxylate

These compounds share a similar core structure but differ in the position of the carboxylate group, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

ethyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-10(14)7-4-5-8-9(6-7)16-11(12)13(8)2/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYHAFRYFUOTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594736
Record name Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924868-95-1
Record name Ethyl 2,3-dihydro-2-imino-3-methyl-6-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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